N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H33N3O3S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22426310 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
Research has highlighted the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. For instance, certain piperidine derivatives have been synthesized and shown to substantially increase anti-AChE activity, indicating their potential as antidementia agents. Notably, one compound demonstrated an affinity significantly greater for AChE than butyrylcholinesterase (BuChE), suggesting its advanced development potential in this area (Sugimoto et al., 1990).
Li-ion Battery Co-solvent
Piperidinium derivatives, specifically 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), have been identified as effective co-solvents in Li-ion batteries. Their miscibility with carbonate solvents enhances conductivity and discharge capacity, underscoring their contribution to improving Li-ion battery performance (Kim et al., 2013).
Anticancer Agents
Several piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Some compounds have shown promising IC50 values, indicating strong anticancer activity and highlighting the therapeutic potential of these derivatives (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
Research into sulfonyl hydrazone scaffold and piperidine rings has revealed significant antioxidant and anticholinesterase activities. Compounds synthesized in this study showed promising activity in lipid peroxidation inhibition and free radical scavenging, suggesting their potential medicinal value (Karaman et al., 2016).
Growth Hormone Secretagogue Analysis
The analysis of a growth hormone secretagogue, involving a piperidine derivative, detailed the amide bond cleavage and resultant gas-phase rearrangement under mass spectrometry. This study contributes to understanding the drug's metabolism and potential applications in enhancing growth hormone secretion (Qin, 2002).
Properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S/c1-3-16-7-4-5-11-19(16)12-6-10-18-17(21)15-8-13-20(14-9-15)24(2,22)23/h15-16H,3-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMIVNLKIZAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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